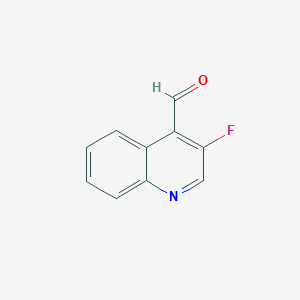

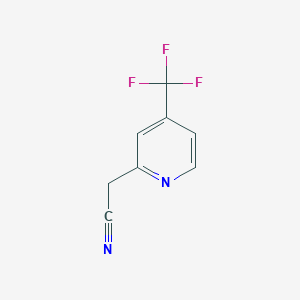

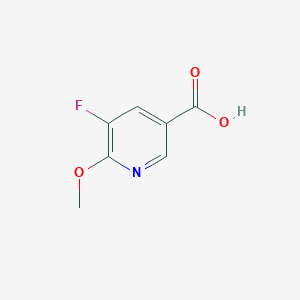

3-Fluoroquinoline-4-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 3-Fluoroquinoline-4-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The molecular formula of 3-Fluoroquinoline-4-carbaldehyde is C10H6FNO . Its average mass is 175.159 Da and its mono-isotopic mass is 175.043335 Da .Chemical Reactions Analysis

Fluorinated quinolines, such as 3-Fluoroquinoline-4-carbaldehyde, can undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, are synthesized using a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The synthesis of these compounds is a significant area of research due to their wide range of applications .

Biological Activity

Fluorinated quinolines exhibit remarkable biological activity. They are known to enhance the biological activity of fluorinated compounds and provide some unique properties . This makes them valuable in the development of new drugs and treatments .

Antibacterial Activity

Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, have shown significant antibacterial activity. They have been found to be effective against various bacterial strains, making them potential candidates for broad-spectrum bactericidal activity .

Antioxidant Activity

Some fluorinated quinolines have demonstrated antioxidant activity. They have been found to have IC50 values for radical scavenging activity ranging from 5.31 to 16.71 μg/mL .

Drug Development

The quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, could potentially be used in the development of new antimalarial drugs .

In Silico Molecular Docking Analysis

Fluorinated quinolines have been used in in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . This analysis helps in understanding the interaction of these compounds with these enzymes, which can be useful in drug design .

Pharmacokinetic Properties

The drug likeness properties of fluorinated quinolines have been assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation , indicating their potential as drug candidates.

Industrial and Synthetic Organic Chemistry

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, could potentially have applications in these fields .

Mechanism of Action

Target of Action

The primary targets of 3-Fluoroquinoline-4-carbaldehyde are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication .

Mode of Action

3-Fluoroquinoline-4-carbaldehyde, like other fluoroquinolones, interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The interaction of 3-Fluoroquinoline-4-carbaldehyde with DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .

Pharmacokinetics

The adme properties of a compound greatly influence its bioavailability and efficacy .

Result of Action

The molecular effect of 3-Fluoroquinoline-4-carbaldehyde’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the prevention of bacterial growth and reproduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline-4-carbaldehyde. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or substances in the environment can also influence the compound’s action .

Safety and Hazards

Future Directions

Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This suggests that 3-Fluoroquinoline-4-carbaldehyde may also have potential for future applications in various fields.

properties

IUPAC Name |

3-fluoroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWORFGWYGKZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704689 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoline-4-carbaldehyde | |

CAS RN |

1261269-78-6 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)

![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)

![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)